Ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group, a carbamoylmethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Carbamoylation: The carbamoylmethyl group is introduced through a reaction with a carbamoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides, along with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-METHYL-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar in structure but lacks the carbamoylmethyl and chlorophenyl groups.
1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID: Similar but contains a carboxylic acid group instead of an ethyl ester.
Uniqueness
ETHYL 1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to the presence of both the carbamoylmethyl and chlorophenyl groups, which confer specific chemical and biological properties. These functional groups may enhance its binding affinity to certain targets or modify its reactivity in chemical reactions.
Properties
Molecular Formula |
C22H25ClN2O3 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(27)22(17-6-4-3-5-7-17)12-14-25(15-13-22)16-20(26)24-19-10-8-18(23)9-11-19/h3-11H,2,12-16H2,1H3,(H,24,26) |
InChI Key |
MZFZEXXNRWTPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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